Octadec-9-eneperoxoic acid
Description
Structure
2D Structure
Properties
CAS No. |
14050-65-8 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
octadec-9-eneperoxoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h9-10,20H,2-8,11-17H2,1H3 |
InChI Key |
GKGSCWVTECAAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octadec 9 Eneperoxoic Acid
Chemo-Synthetic Pathways
Chemo-synthetic approaches for producing peroxy fatty acids typically involve the direct oxidation of the corresponding fatty acid. These methods are often characterized by the use of strong oxidizing agents and specific catalysts to achieve the desired conversion.
Direct oxidation of unsaturated fatty acids like oleic acid is a primary method for generating peroxy acids and their subsequent epoxidized products. The Prileschajew reaction is a classic example, where a peroxy acid, often generated in situ, reacts with the double bond of the fatty acid. abo.fiacs.org This process can be catalyzed by strong mineral acids or heterogeneous catalysts like zeolites to improve efficiency. researchgate.net
Different oxidation strategies yield varied product profiles. For instance, the autoxidation of oleic acid can lead to the formation of hydroperoxy groups at positions 8, 9, 10, and 11. gerli.com In contrast, photo-oxidation is more specific, producing mainly 9- and 10-hydroperoxides. gerli.com Another approach involves the use of singlet oxygen, which can perform an allylic oxidation to create allyl hydroperoxides, which can then be reduced to the corresponding alcohols. google.com
Interactive Table: Comparison of Chemical Oxidation Strategies for Oleic Acid
| Oxidation Strategy | Typical Reagents/Catalysts | Primary Products/Intermediates | Key Characteristics | Reference |
|---|---|---|---|---|
| In-situ Epoxidation (Prileschajew-type) | Formic acid/Acetic acid, Hydrogen Peroxide, Acid Catalyst (e.g., Zeolite ZSM-5) | Peroxy acid (intermediate), Epoxidized fatty acid | Peroxy acid is generated and consumed in the same pot. | abo.firesearchgate.net |
| Autoxidation | Atmospheric Oxygen | Mix of 8-, 9-, 10-, and 11-hydroperoxides | Free-radical mechanism leading to a mixture of regioisomers. | gerli.com |
| Photo-oxidation | Light, Photosensitizer | 9- and 10-hydroperoxides | More selective than autoxidation, producing two main hydroperoxide isomers. | gerli.com |
| Singlet Oxygen Oxidation | Singlet Oxygen (O₂), Photosensitizer (e.g., TPP) | Allyl hydroperoxides | Allows for allylic oxidation with high yield (up to 98% after reduction). | google.com |
Hydrogen peroxide (H₂O₂) is the most common and fundamental oxidant for converting carboxylic acids into peroxycarboxylic acids. acs.orgnih.gov In the context of oleic acid, H₂O₂ acts as the oxygen donor in a reaction that is typically catalyzed by a strong acid. abo.firesearchgate.net For example, in a common in situ process, a short-chain carboxylic acid like formic or acetic acid is first reacted with H₂O₂ to form a peroxyformic or peroxyacetic acid. This highly reactive species then transfers an oxygen atom to the oleic acid, epoxidizing it, while regenerating the original carboxylic acid. abo.fi The concentration of hydrogen peroxide is a critical parameter that must be controlled, as excessive amounts can lead to unwanted side reactions or, in chemo-enzymatic systems, catalyst deactivation. nih.govpsu.edu
Biocatalytic and Chemo-Enzymatic Production
Biocatalytic methods represent a greener and more specific alternative to traditional chemical synthesis. These processes operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.gov
Enzymatic epoxidation often proceeds via a peroxy acid intermediate generated in situ. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (often sold as Novozym 435), are highly effective catalysts for this process. abo.fiacs.orgnih.gov The lipase catalyzes the perhydrolysis reaction, where the carboxylic group of the oleic acid reacts directly with hydrogen peroxide to form Octadec-9-eneperoxoic acid. abo.fiacs.org This peroxy acid then acts as an oxygen carrier, oxidizing the double bond of another oleic acid molecule in a self-epoxidation reaction. acs.org
This chemo-enzymatic method typically occurs in a three-phase system: a solid immobilized lipase, an aqueous phase containing the hydrogen peroxide, and an organic phase composed of the fatty acid substrate. abo.fiacs.org The use of lipases to generate peroxycarboxylic acids from their corresponding carboxylic acids or esters is a well-established green chemistry approach. psu.eduresearchgate.net
The efficiency of lipase-catalyzed peroxy acid synthesis is highly dependent on several reaction parameters. Optimizing these conditions is crucial for maximizing product yield and maintaining catalyst stability.
Temperature : Studies have shown effective catalysis in the range of 30–60 °C using Novozym 435. abo.fi Other enzyme systems have demonstrated activity up to 65 °C. researchgate.net
Hydrogen Peroxide Concentration : While an excess of H₂O₂ can promote the reaction, high concentrations are known to cause enzyme inhibition and deactivation. abo.fiacs.orgnih.gov A common strategy to overcome this is the gradual, or fed-batch, addition of hydrogen peroxide to the reaction mixture. nih.govpsu.edu
Enzyme Loading : A higher concentration of the lipase catalyst generally leads to an increased initial reaction rate. abo.finih.gov
pH : The optimal pH can vary depending on the specific enzyme and oxidant used. For example, one study using a peroxygenase from oat seeds found an optimal pH of 5.5 with hydrogen peroxide, but 7.5 when t-butyl hydroperoxide was the oxidant. researchgate.net
Solvent System : Lipases often perform better in water-immiscible organic solvents. Research has shown that solvents like toluene (B28343) and hexane (B92381) result in higher yields of peroxy acid compared to water-miscible solvents such as dioxane or acetonitrile. psu.edu
Mass Transfer : In multiphase systems, adequate mixing is essential. The reaction rate can be influenced by the stirring rate, and process intensification methods like ultrasound have been shown to double the initial reaction rate compared to silent conditions. abo.fi
Interactive Table: Optimization of Enzymatic Reaction Parameters
| Parameter | Finding/Optimal Range | Impact on Reaction | Reference |
|---|---|---|---|
| Temperature | 30-65 °C | Affects reaction rate and enzyme stability. | abo.firesearchgate.net |
| H₂O₂:Oleic Acid Ratio | Excess H₂O₂ is favorable, but high concentrations are inhibitory. | Fed-batch addition improves yield and preserves enzyme activity. | abo.finih.govpsu.edu |
| pH | Varies by enzyme/oxidant (e.g., pH 5.5 for peroxygenase with H₂O₂) | Crucial for maintaining optimal enzyme catalytic activity. | researchgate.net |
| Solvent | Water-immiscible solvents (e.g., hexane, toluene) preferred. | Higher yields achieved compared to water-miscible solvents. | psu.edu |
| Process Intensification | Ultrasound (90% amplitude) | Can double the initial reaction rate. | abo.fi |
While much optimization focuses on reaction conditions, enzyme engineering offers a more fundamental approach to enhancing production. A primary strategy involves metabolic engineering of microorganisms to increase the supply of the oleic acid precursor. For example, engineering the fatty acid synthesis pathway in microalgae or yeast by targeting key enzymes, such as Δ9-desaturase, can significantly boost the cellular pool of oleic acid available for conversion. frontiersin.orgmdpi.com
Furthermore, direct engineering of the catalytic enzymes holds promise. Enzymes involved in the biosynthesis of epoxy fatty acids in nature, such as the peroxygenases found in oats, are potential targets for protein engineering. nih.gov An oat peroxygenase, AsPXG1, has been identified that catalyzes the epoxidation of unsaturated fatty acids using a fatty acid hydroperoxide as the oxidant. nih.gov Future work in this area could focus on modifying such enzymes to improve their stability, substrate specificity, and catalytic efficiency for the specific production of this compound.
Mechanistic Investigations of Octadec 9 Eneperoxoic Acid Reactivity
Oxidative Transformations: Epoxidation Reactions
Epoxidation is a key reaction of octadec-9-eneperoxoic acid, involving the transfer of an oxygen atom from the peroxy acid to a carbon-carbon double bond, resulting in the formation of an epoxide.
General Epoxidation Mechanisms Mediated by Peroxy Fatty Acids
The epoxidation of alkenes by peroxy fatty acids, like this compound, generally proceeds through a concerted mechanism, often referred to as the "butterfly mechanism" or the Prilezhaev reaction. nih.gov In this mechanism, the peroxy acid approaches the alkene, and a series of bond-forming and bond-breaking events occur simultaneously in a cyclic transition state. libretexts.orgyoutube.com
The key steps involved are:
The electrophilic oxygen atom of the peroxy acid group is attacked by the nucleophilic π-bond of the alkene. libretexts.org
Simultaneously, the peroxide O-O bond is cleaved.
The proton from the peroxy acid is transferred to the carbonyl oxygen of the resulting carboxylic acid. youtube.com
A new C-O bond forms between the other carbon of the original double bond and the transferred oxygen atom, creating the epoxide ring. youtube.com
This concerted process is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. libretexts.org
In the context of oleic acid, it can undergo a "self-epoxidation" reaction where lipase-catalyzed perhydrolysis first forms this compound, which then epoxidizes another molecule of oleic acid. nih.gov
Regioselectivity and Stereoselectivity in this compound Epoxidations
The regioselectivity of epoxidation with this compound is directed by the position of the double bond within the fatty acid chain. In the case of this compound reacting with oleic acid, the epoxidation occurs specifically at the C9-C10 double bond. nih.gov
Stereoselectivity is influenced by the steric environment around the double bond. For instance, in related systems, the presence of bulky substituents near the double bond can hinder the approach of the peroxy acid from one face, leading to preferential epoxidation from the less sterically hindered face. nih.gov Fungal peroxygenases have demonstrated high regio- and stereoselectivity in the epoxidation of polyunsaturated fatty acids, typically attacking the double bond furthest from the carboxyl group. nih.gov For example, Agrocybe aegerita unspecific peroxygenase (AaeUPO) shows high selectivity for the S,R-enantiomer when epoxidizing n-3 fatty acids. nih.gov
Catalytic Systems and Their Influence on Epoxidation Pathways
Various catalytic systems can be employed to influence the epoxidation of unsaturated fatty acids, often using hydrogen peroxide as the primary oxidant. These systems can enhance reaction rates, improve selectivity, and allow for milder reaction conditions.
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the in-situ formation of peroxy fatty acids from fatty acids and hydrogen peroxide. nih.govacs.org This chemo-enzymatic approach allows for the self-epoxidation of unsaturated fatty acids under relatively mild conditions. nih.govacs.org However, lipase deactivation by hydrogen peroxide and the generated peracid can be a challenge. nih.gov
Homogeneous Catalysis: Tungsten-based catalysts, such as tungstic acid (H₂WO₄) or peroxotungstates, are effective for epoxidation. arpnjournals.orgmdpi.com These catalysts, often used in combination with a phase-transfer catalyst (PTC) like quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the active oxygen species to the double bond. mdpi.comresearchgate.net The active catalytic species is often a peroxometalate complex formed in situ. mdpi.com
Heterogeneous Catalysis: To overcome issues with catalyst separation and reuse, heterogeneous catalysts have been developed. These include encapsulating peroxopolyoxotungstates within metal-organic frameworks (MOFs) like MIL-100(Cr). mdpi.com
These catalytic systems primarily influence the epoxidation pathway by generating a reactive oxygen species that then epoxidizes the double bond. The choice of catalyst and reaction conditions can affect the selectivity for the epoxide versus side products from ring-opening reactions. mdpi.com
Oxidative Cleavage Reactions
Under certain conditions, the reaction of this compound can proceed beyond epoxidation to the cleavage of the carbon-carbon double bond.
Cleavage of Carbon-Carbon Double Bonds by Peroxy Fatty Acids
The oxidative cleavage of the C9-C10 double bond in oleic acid, often initiated by the formation of this compound, is a significant industrial process. This cleavage can occur through a few proposed pathways.
One common pathway involves the initial epoxidation of the double bond to form 8-(3-octyloxiran-2-yl)octanoic acid. nih.gov This epoxide can then undergo acid-catalyzed hydrolysis to form the corresponding threo-9,10-dihydroxystearic acid. nih.gov Subsequent oxidative cleavage of this diol yields the final carboxylic acid products.
Alternatively, direct oxidative cleavage of the double bond can occur without the isolation of an epoxide intermediate. This is often achieved using powerful oxidizing systems, such as hydrogen peroxide with a tungsten-based catalyst at elevated temperatures. arpnjournals.orgresearchgate.net The reaction mechanism is thought to involve the formation of a dioxetane intermediate which then decomposes to the carbonyl products.
The process of lipid peroxidation, a free-radical-mediated chain reaction, can also lead to the cleavage of carbon-carbon double bonds in polyunsaturated fatty acids, resulting in the formation of various aldehydes and other truncated products. nih.govwikipedia.org
Formation of Azelaic Acid and Other Dicarboxylic Acid Derivatives
The oxidative cleavage of the C9-C10 double bond of oleic acid (from which this compound is derived) yields two primary products: azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). nih.govorientjchem.org
This reaction is a key industrial method for producing azelaic acid, which has applications in the production of polymers like polyesters and polyamides, as well as in pharmaceuticals. researchgate.netorientjchem.org Various methods have been developed to optimize the yield and purity of azelaic acid, including chemo-enzymatic routes and catalytic oxidations using hydrogen peroxide and tungsten-based catalysts. nih.govarpnjournals.org For instance, a chemo-enzymatic approach involving the epoxidation of oleic acid followed by acid-catalyzed hydrolysis and subsequent oxidation can yield azelaic acid. nih.gov Direct oxidative cleavage with H₂O₂/H₂WO₄ has also been shown to be an effective method. arpnjournals.org
Radical and Non-Radical Mechanisms in Peroxide Formation and Decomposition
The reactivity of this compound is intrinsically linked to the broader chemical processes of lipid peroxidation. This section will delve into the mechanistic details of its formation and subsequent reactions, which can proceed through both radical and non-radical pathways. While direct research on this compound is limited, the fundamental principles of lipid peroxidation provide a robust framework for understanding its chemical behavior. The mechanisms described herein are based on the well-established reactions of its precursor, oleic acid (octadec-9-enoic acid), and other similar unsaturated fatty acids.
Initiation Steps in Lipid Peroxidation Involving Peroxy Fatty Acids
The formation of peroxy fatty acids like this compound commences with the initiation of lipid peroxidation, a process that can be triggered by various factors. This initial step involves the generation of a fatty acid radical from a precursor unsaturated fatty acid.
The process of lipid peroxidation is set in motion when a prooxidant, such as a hydroxyl radical, abstracts an allylic hydrogen atom, forming a carbon-centered lipid radical. nih.gov This is a critical first step in a cascade of reactions. In biological systems, the generation of a superoxide (B77818) radical or its protonated form, the perhydroxyl radical, is often one of the initial events leading to lipid peroxidation. nih.gov Hydrogen peroxide also plays a crucial role by generating highly reactive hydroxyl radicals in the presence of transition metals. nih.gov
The presence of a double bond in the fatty acid chain, as seen in oleic acid, weakens the carbon-hydrogen bonds on the adjacent carbon atoms, making the abstraction of a hydrogen atom more favorable. gerli.com This initial fatty acid radical is unstable and readily reacts with molecular oxygen. news-medical.net
Key Initiating Species and their Mechanisms:
| Initiating Species | Mechanism of Action |
| Hydroxyl Radical (•OH) | Abstracts a hydrogen atom from an allylic carbon, forming a lipid radical (L•) and water. news-medical.net |
| Perhydroxyl Radical (HOO•) | Can directly initiate the peroxidation of polyunsaturated fatty acids. nih.gov |
| Heme Proteins (e.g., myoglobin, hemoglobin) | Activated by hydrogen peroxide to a higher oxidation state, which can then initiate lipid peroxidation. nih.gov |
| Transition Metal Ions (e.g., Fe²⁺, Cu⁺) | Catalyze the decomposition of hydrogen peroxide to form hydroxyl radicals (Fenton reaction). frontiersin.orgnih.gov |
Propagation and Termination Processes in Peroxy Fatty Acid Chemistry
Once a fatty acid radical is formed, a series of chain reactions, known as propagation, ensues, leading to the formation of lipid hydroperoxides and subsequently, peroxy fatty acids.
In the propagation phase, the initial lipid radical (L•) reacts swiftly with molecular oxygen to create a lipid peroxyl radical (LOO•). nih.gov This peroxyl radical is itself a reactive species and can abstract a hydrogen atom from another unsaturated fatty acid molecule, thereby generating a new lipid radical and a lipid hydroperoxide (LOOH). nih.govyoutube.com This cycle continues, propagating the chain reaction. youtube.comyoutube.comnih.gov
The termination phase concludes the chain reaction when two radical species react with each other to form a stable, non-radical product. youtube.comnih.gov This can occur through the combination of two lipid radicals (L•), two peroxyl radicals (LOO•), or a lipid radical and a peroxyl radical. Antioxidants, such as vitamin E, can also terminate the chain reaction by donating a hydrogen atom to the peroxyl radical. nih.gov
Stages of Lipid Peroxidation Chain Reaction:
| Stage | Key Reactions | Products |
| Initiation | LH + Initiator → L• + Initiator-H | Lipid Radical (L•) |
| Propagation | L• + O₂ → LOO•LOO• + LH → LOOH + L• | Lipid Peroxyl Radical (LOO•), Lipid Hydroperoxide (LOOH) |
| Termination | L• + L• → L-LLOO• + LOO• → Non-radical productsL• + LOO• → LOOL | Stable, non-radical products |
Role of Reactive Oxygen Species (ROS) in Peroxy Fatty Acid Chemistry
Reactive Oxygen Species (ROS) are central to the chemistry of peroxy fatty acids, acting as both initiators and intermediates in the peroxidation process. ROS are partially reduced, reactive forms of oxygen. frontiersin.orgnih.gov
The generation of ROS can occur through various endogenous and exogenous sources. dovepress.com Endogenous sources include mitochondrial respiration and enzymatic activities, such as those of NADPH oxidases. dovepress.com These ROS, particularly the hydroxyl radical (•OH), are highly effective at initiating lipid peroxidation by abstracting hydrogen atoms from fatty acids. gerli.comnews-medical.net
During the propagation phase, the formation of the lipid peroxyl radical (LOO•) is a key step involving molecular oxygen, itself a form of ROS. Furthermore, the decomposition of lipid hydroperoxides, which can be influenced by ROS and transition metals, can generate additional radicals, thus perpetuating the oxidative cycle. frontiersin.orgnih.gov An imbalance in the production and detoxification of ROS leads to oxidative stress, a condition that promotes lipid peroxidation. frontiersin.orgnih.govmdpi.com
Major Reactive Oxygen Species and Their Role in Lipid Peroxidation:
| ROS Species | Primary Role |
| Superoxide Radical (O₂⁻•) | Precursor to other ROS; can be converted to hydrogen peroxide. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Can generate hydroxyl radicals via the Fenton reaction; activates heme proteins. nih.govdovepress.com |
| Hydroxyl Radical (•OH) | Potent initiator of lipid peroxidation by abstracting hydrogen atoms. gerli.comnews-medical.net |
| Singlet Oxygen (¹O₂) | Can directly react with double bonds in fatty acids to form hydroperoxides. gerli.com |
Advanced Analytical and Spectroscopic Characterization of Octadec 9 Eneperoxoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Octadec-9-eneperoxoic acid. While specific experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be inferred from the known spectra of its parent molecule, oleic acid, and other organic peroxy acids.
The ¹H NMR spectrum is anticipated to show characteristic signals for the protons of the C18 aliphatic chain, including the olefinic protons at the C9-C10 double bond, typically in the range of 5.3-5.4 ppm. A key distinguishing feature would be the highly deshielded proton of the peroxycarboxylic acid group (-COOOH), which is expected to appear as a broad singlet at a significantly downfield chemical shift, potentially between 10-13 ppm, due to the influence of the electronegative oxygen atoms.
In the ¹³C NMR spectrum, the carbonyl carbon of the peroxy acid group would be a key indicator, with an expected chemical shift in the range of 160-170 ppm. The olefinic carbons (C9 and C10) would appear around 130 ppm. The remaining aliphatic carbons would resonate at their characteristic positions, similar to those in oleic acid.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOO H | 10.0 - 13.0 | - |
| -C OOOH | - | 160 - 170 |
| -C H=C H- | 5.3 - 5.4 | 129 - 131 |
| -C H₂- (α to C=C) | ~2.0 | ~27 |
| -C H₂- (α to -COOOH) | ~2.3 | ~34 |
| Aliphatic -C H₂- | 1.2 - 1.6 | 22 - 32 |
| Terminal -C H₃ | ~0.9 | ~14 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful technique for the identification and quantification of this compound, providing information on its molecular weight and fragmentation pattern. Due to the thermal lability of the peroxy group, soft ionization techniques such as electrospray ionization (ESI) are preferred.
In negative ion mode ESI-MS, this compound is expected to be detected as the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) would allow for the determination of its exact mass, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. A systematic study on the fragmentation of aliphatic peroxy acids revealed characteristic neutral losses. cam.ac.uk For a monoperoxycarboxylic acid like this compound, a characteristic neutral loss of CH₂O₂ (46 Da) is expected, which is a diagnostic fragmentation for linear peroxy acids and distinguishes them from their corresponding carboxylic acids. cam.ac.uk
Table 2: Predicted Mass Spectrometric Data for this compound
| Technique | Expected Observation | Significance |
| ESI-MS (Negative) | [M-H]⁻ | Molecular weight determination |
| HRMS | Exact mass of [M-H]⁻ | Elemental composition confirmation |
| MS/MS | Neutral loss of CH₂O₂ (46 Da) | Diagnostic for peroxy acid functionality |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for the separation and purity assessment of this compound from complex mixtures, such as reaction products or biological samples.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of thermally sensitive compounds like peroxy acids. mdpi.comseparationmethods.com Reversed-phase HPLC, using a C8 or C18 column, can effectively separate this compound from more polar or non-polar impurities. separationmethods.com Detection can be achieved using a UV detector, as the peroxy acid group may have some absorbance in the low UV region, or more sensitively through derivatization or by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.comnih.gov LC-MS combines the separation power of HPLC with the specific detection of MS, providing a robust method for both identification and quantification. nih.govresearchgate.net
Gas Chromatography (GC) is generally less suitable for the direct analysis of intact peroxy acids due to their thermal instability, which can lead to decomposition in the hot injector and column. However, derivatization to more stable and volatile esters, followed by GC analysis, can be an alternative approach, though this adds complexity to the sample preparation.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, the peroxy linkage, and the carbon-carbon double bond.
The most prominent feature would be the C=O stretching vibration of the carbonyl group, which for a peroxy acid is typically observed at a higher frequency (around 1750-1780 cm⁻¹) compared to a standard carboxylic acid. The O-H stretching vibration of the peroxy acid group would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=C stretching vibration of the double bond at C9-C10 would be expected around 1650 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Peroxy acid) | Stretching | 3200 - 3400 (broad) |
| C=O (Peroxy acid) | Stretching | 1750 - 1780 |
| C=C (Olefinic) | Stretching | ~1650 |
| C-H (sp²) | Stretching | ~3010 |
| C-H (sp³) | Stretching | 2850 - 2960 |
| O-O (Peroxy) | Stretching | 820 - 880 |
Development of Novel Detection and Quantification Methodologies
The inherent reactivity and potential low concentrations of this compound in biological and industrial systems drive the development of novel and highly sensitive detection methods. Many of these are adapted from the analysis of related lipid hydroperoxides.
One promising approach is the use of HPLC with chemiluminescence (CL) detection . nih.gov This method involves a post-column reaction that generates a chemiluminescent signal in the presence of hydroperoxides or peroxy acids, offering exceptional sensitivity at picomole levels. nih.gov This high sensitivity is particularly advantageous for detecting trace amounts of the compound.
Another advanced technique involves derivatization to enhance detection. For instance, reaction with specific reagents to form fluorescent derivatives can significantly improve the sensitivity of HPLC-based quantification. Furthermore, the development of specific enzyme-based assays that can selectively react with the peroxy acid group could provide a highly specific and sensitive means of quantification.
The continuous advancement in mass spectrometry, particularly in ionization sources and detector technologies, is also leading to lower detection limits and more reliable quantification of reactive molecules like this compound. nih.gov
Theoretical and Computational Chemistry Approaches to Octadec 9 Eneperoxoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of Octadec-9-eneperoxoic acid. While direct computational studies on this specific molecule are not extensively documented, valuable insights can be drawn from theoretical investigations of related peroxy acids and unsaturated fatty acids.
The electronic nature of the peroxy acid group (-COOOH) is of primary interest. DFT calculations reveal the distribution of electron density, highlighting the electrophilic character of the outer peroxide oxygen. This inherent electronic property is central to the reactivity of peroxy acids, especially in reactions like epoxidation. For instance, studies on the epoxidation of alkenes by peroxyformic acid show that the transition state involves a "butterfly mechanism," a concept supported by both ab initio and DFT calculations. acs.org The electronic structure of the peroxy acid dictates the stereoselectivity of such reactions. acs.orgacs.org
Furthermore, the electronic structure of this compound is influenced by its long alkyl chain and the presence of a double bond. The double bond introduces a region of high electron density, which can interact with the peroxy acid functionality. Computational methods like Mulliken population analysis can quantify the charge distribution across the molecule, revealing how the electronic properties of the peroxy acid group might be modulated by the unsaturated tail. researchgate.net DFT calculations can also determine key electronic parameters such as HOMO-LUMO gaps, which are crucial for understanding the molecule's stability and reactivity. csu.edu.au
Interactive Table: Calculated Electronic Properties of Peroxy Acids and Related Species
Below is a representative table of calculated electronic properties for peroxy acids and related molecules, illustrating the type of data obtained from quantum chemical calculations. Note: These are representative values and the exact numbers for this compound would require specific calculations.
| Property | Peroxyacetic Acid | Peroxyformic Acid | Acetic Acid |
| HOMO-LUMO Gap (eV) | > 4 csu.edu.au | ~7.8 (reaction barrier) acs.org | Varies with method |
| Dipole Moment (Debye) | Varies with conformation | Varies with conformation | Varies with conformation |
| Charge on Peroxidic Oxygen | Negative | Negative | N/A |
Molecular Dynamics Simulations of Peroxy Fatty Acid Interactions in Chemical Environments
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of this compound in various chemical environments, such as in solution or within biological membranes. youtube.comyoutube.com These simulations model the movement of atoms over time, providing insights into intermolecular interactions and conformational dynamics.
In an aqueous environment, MD simulations can reveal how water molecules solvate the polar peroxy acid headgroup and the hydrophobic alkyl chain. The presence of the double bond in this compound introduces a kink in the chain, influencing its packing and interaction with neighboring molecules.
When embedded in a lipid bilayer, a model for cell membranes, the behavior of peroxy fatty acids is particularly relevant. MD simulations have shown that unsaturated fatty acids like oleic acid (the precursor to this compound) can increase membrane fluidity. nih.gov The introduction of a more polar peroxy acid group would likely alter these interactions. The peroxy acid headgroup would be expected to reside near the polar headgroups of the phospholipids, potentially forming hydrogen bonds, while the unsaturated tail would be situated within the hydrophobic core of the membrane. youtube.com The orientation and dynamics of the peroxy fatty acid within the membrane can influence membrane properties such as thickness and permeability. nih.gov
Interactive Table: Representative Data from MD Simulations of Fatty Acids in Membranes
This table presents typical data that can be extracted from MD simulations of fatty acids within a lipid bilayer.
| Parameter | Saturated Fatty Acid (e.g., Palmitic Acid) | Unsaturated Fatty Acid (e.g., Oleic Acid) |
| Order Parameter (SCD) | Higher (more ordered) | Lower (less ordered) nih.gov |
| Membrane Thickness | Can increase | Can decrease nih.gov |
| Area per Lipid | Decreases | Increases nih.gov |
| Diffusion Coefficient | Lower | Higher |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the reaction pathways and identifying the transition states of chemical reactions involving this compound. This is particularly important for understanding its role as an oxidizing agent, for example, in epoxidation reactions.
Using methods like DFT, researchers can model the entire reaction coordinate for a given process. For the epoxidation of an alkene, this would involve calculating the energies of the reactants (this compound and the alkene), the transition state, and the products (the epoxide and oleic acid). The "butterfly mechanism" is a well-studied example where the geometry and energy of the transition state have been computationally characterized. acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. acs.org
Computational studies can also elucidate the mechanisms of other reactions, such as the decomposition of peroxy acids or their involvement in autoxidation processes. nih.gov For complex systems, identifying transition states can be achieved using methods like linear and quadratic synchronous transit mechanisms, followed by vibrational analysis to confirm the nature of the stationary point. worktribe.com These computational approaches provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational chemistry provides powerful tools for predicting the spectroscopic signatures (e.g., NMR, IR) and exploring the conformational preferences of molecules like this compound.
The conformational landscape of a flexible molecule like this compound is vast. The rotations around single bonds in the alkyl chain and the peroxy acid group lead to numerous possible conformers. Computational methods can be used to perform a systematic search for low-energy conformations and to calculate their relative populations.
Once the stable conformers are identified, their spectroscopic properties can be calculated. For instance, ab initio calculations can predict the ¹⁷O NMR chemical shifts of organic peracids, which can be compared with experimental data to identify the species present in a mixture. nih.govrsc.org Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum. wisc.edu This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule. wisc.edu The prediction of ¹H and ¹³C NMR spectra is also possible and can be a valuable tool in structure elucidation, especially when combined with experimental data. acs.orgyoutube.com
Interactive Table: Predicted Spectroscopic Data for a Hypothetical Peroxy Acid
This table illustrates the type of spectroscopic data that can be predicted computationally. The values are for a hypothetical molecule and serve as an example.
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |
| ¹⁷O NMR | Chemical Shift (ppm) | Peroxidic Oxygens nih.gov |
| IR | Vibrational Frequency (cm⁻¹) | C=O stretch wisc.edu |
| IR | Vibrational Frequency (cm⁻¹) | O-H stretch wisc.edu |
| ¹H NMR | Chemical Shift (ppm) | Protons near the double bond |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon |
Role of Octadec 9 Eneperoxoic Acid in Non Human Biochemical and Biological Oxidation Pathways
Involvement in Lipid Peroxidation Mechanisms in Model Organisms and Cell-Free Systems
Lipid peroxidation is a process of oxidative degradation of lipids, where free radicals abstract electrons from lipids in cell membranes, leading to cellular damage. wikipedia.orgyoutube.com This process is a key feature of oxidative stress and is implicated in various pathological conditions. wikipedia.orgnih.gov In non-human model organisms and cell-free systems, the study of lipid peroxidation provides crucial insights into the mechanisms of oxidative damage.
The formation of octadec-9-eneperoxoic acid is an integral part of the lipid peroxidation of oleic acid. The process generally follows a three-step radical chain reaction: initiation, propagation, and termination. youtube.comnih.gov
Initiation: A pro-oxidant, such as a hydroxyl radical, attacks the oleic acid molecule, abstracting a hydrogen atom to form a lipid radical. youtube.comnih.gov
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). nih.govcreative-proteomics.com This highly reactive species can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide (like this compound) and a new lipid radical, thus continuing the chain reaction. nih.govcreative-proteomics.commdpi.com
Termination: The reaction ceases when two radicals react to form a non-radical product, or when an antioxidant donates a hydrogen atom to the peroxyl radical. nih.govnih.gov
In cell-free systems, the generation of lipid hydroperoxides can be monitored using methods that detect conjugated dienes or the reaction of peroxides with iodide salts. nih.gov While these methods are effective in vitro, their accuracy can be limited in cellular contexts. nih.gov Studies in model organisms, such as rodents, have shown that lipid peroxidation products are key markers of oxidative stress. nih.gov The accumulation of these products can lead to covalent modification of proteins and nucleic acids, altering their function and contributing to cellular damage. nih.govnih.gov For instance, lipid hydroperoxides can degrade into reactive aldehydes that are capable of crosslinking DNA and proteins. nih.gov
Enzymatic Generation and Metabolism of Peroxy Fatty Acids in Microorganisms and Plants
Microorganisms and plants possess diverse enzymatic machinery capable of generating and metabolizing peroxy fatty acids. These pathways are involved in various physiological processes, from defense mechanisms to the production of signaling molecules.
Fungal Peroxygenases in Fatty Acid Oxygenation
Fungi, in particular, produce a class of enzymes known as unspecific peroxygenases (UPOs) that are highly efficient in oxygenating fatty acids. nih.govcsic.es These extracellular heme-thiolate proteins utilize hydrogen peroxide to introduce an oxygen atom into a wide array of substrates, including unsaturated fatty acids like oleic acid. nih.gov
The reactions catalyzed by fungal UPOs on oleic acid are diverse and depend on the specific enzyme and its structural properties. For example:
Epoxidation vs. Hydroxylation: The UPO from Marasmius rotula (MroUPO) can catalyze the epoxidation of oleic acid at its double bond. csic.esacs.org In contrast, UPOs from Agrocybe aegerita (AaeUPO) and Coprinopsis cinerea (rCciUPO) are unable to efficiently epoxidize oleic acid due to steric hindrances in their active sites. csic.esacs.org Instead, they primarily yield (ω-1) and (ω-2)-hydroxy derivatives. csic.esacs.org
Chain-Shortening: UPOs from A. aegerita and C. cinerea can also catalyze a novel carbon-chain shortening of fatty acids. nih.gov This process involves oxygenation at the subterminal (ω-1 and ω-2) carbons, leading to the formation of a dicarboxylic fatty acid that is two carbons shorter. nih.gov This is distinct from the Cα-oxidation mechanism reported for MroUPO, which shortens the fatty acid chain by one carbon atom. nih.gov
These enzymatic transformations highlight the metabolic versatility of fungi in modifying fatty acids, where peroxy intermediates are formed and subsequently converted into more stable products like epoxides and alcohols.
Biotransformation Pathways of Unsaturated Fatty Acids (e.g., Oleic Acid) to Peroxy Forms
The biotransformation of oleic acid into its peroxy derivatives is a key step in various metabolic pathways in both microorganisms and plants.
In some bacteria, such as Pseudomonas sp. 42A2, the biotransformation of oleic acid yields (E)-10-hydroperoxy-8-octadecenoic acid as a major product, alongside hydroxy and dihydroxy derivatives. nih.gov The enzyme responsible for this conversion is a cell-bound lipoxygenase located in the periplasmic space. nih.gov The production of the hydroperoxide peaks earlier in the biotransformation process compared to the more reduced hydroxy forms, indicating its role as a key intermediate. nih.gov
In addition to direct enzymatic oxygenation, chemoenzymatic systems can also generate peroxy fatty acids. For instance, lipases can be used to generate reactive fatty-acid peracids from fatty acids and hydrogen peroxide, which then act as agents for the epoxidation of oils. acs.org
In plants, lipoxygenases (LOX) are the primary enzymes responsible for the hydroperoxidation of polyunsaturated fatty acids. mdpi.com These enzymes catalyze the addition of molecular oxygen to fatty acids, forming fatty acid hydroperoxides. mdpi.com These hydroperoxides are precursors to a variety of signaling molecules known as phytooxylipins, which are involved in plant defense and development. mdpi.com
| Enzyme/Organism | Enzyme Type | Primary Reaction on Oleic Acid | Major Products | Reference |
|---|---|---|---|---|
| Marasmius rotula (MroUPO) | Fungal Peroxygenase | Epoxidation | 9,10-Epoxyoctadecanoic acid | csic.esacs.org |
| Agrocybe aegerita (AaeUPO) | Fungal Peroxygenase | Hydroxylation, Chain-Shortening | (ω-1) and (ω-2)-hydroxy derivatives, C16 dicarboxylic acid | nih.govcsic.es |
| Coprinopsis cinerea (rCciUPO) | Fungal Peroxygenase | Hydroxylation, Chain-Shortening | (ω-1) and (ω-2)-hydroxy derivatives, C16 dicarboxylic acid | nih.govcsic.es |
| Pseudomonas sp. 42A2 | Bacterial Lipoxygenase | Hydroperoxidation | (E)-10-hydroperoxy-8-octadecenoic acid | nih.gov |
| Plant Lipoxygenases (LOX) | Plant Lipoxygenase | Hydroperoxidation | Fatty acid hydroperoxides | mdpi.com |
Interplay with Cellular Antioxidant Systems at a Mechanistic Level
The generation of reactive species like this compound inevitably triggers a response from cellular antioxidant systems, which work to mitigate oxidative damage. nih.gov Under normal physiological conditions, there is a balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defenses. mdpi.com
Cellular antioxidant systems are broadly categorized as enzymatic and non-enzymatic.
Enzymatic Antioxidants: These include enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). mdpi.com SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified to water by catalase or GPx. mdpi.com GPx, in conjunction with glutathione, can also directly reduce organic hydroperoxides, such as lipid hydroperoxides, to non-toxic alcohols, thereby halting the lipid peroxidation chain reaction. mdpi.comresearchgate.net
Non-Enzymatic Antioxidants: This group includes lipid-soluble antioxidants like vitamin E (α-tocopherol) and water-soluble antioxidants like vitamin C (ascorbic acid). mdpi.com Vitamin E is a crucial chain-breaking antioxidant that resides within cellular membranes and protects polyunsaturated fatty acids from peroxidation by donating a hydrogen atom to lipid peroxyl radicals. mdpi.com Vitamin C can regenerate the antioxidant capacity of vitamin E. mdpi.com
The formation of lipid hydroperoxides like this compound represents a state of oxidative stress that challenges these antioxidant defenses. nih.gov In peroxisomes, the β-oxidation of fatty acids can generate hydrogen peroxide. dovepress.com If the influx of fatty acids is excessive, the accumulation of H₂O₂ can overwhelm the capacity of catalase and GPx, leading to increased ROS levels. dovepress.com
Synthesis and Characterization of Octadec 9 Eneperoxoic Acid Derivatives and Analogues
Design Principles for Structural Modification
The structural modification of Octadec-9-eneperoxoic acid is guided by principles aimed at altering its chemical and physical properties for specific applications. The inherent reactivity of the peroxy acid functional group and the presence of a carbon-carbon double bond are the primary targets for modification.
Key design principles include:
Modulating Reactivity and Stability : The peroxy acid group (-COOOH) is highly reactive and thermally unstable. A primary design goal is to convert it into more stable derivatives, such as peroxy esters (-CO-O-OR) or peroxy amides (-CO-NHR), to control its oxidative potential and extend its shelf life.
Altering Lipophilicity : The long C18 hydrocarbon chain gives the molecule significant lipophilicity. Modifications to this chain, such as altering its length or introducing polar functional groups, can adjust its solubility in various media. Research on other fatty acids has shown that chain length and saturation levels are critical factors influencing their biological interactions. nih.gov
Introducing New Functionality : The double bond at the C9 position is a key site for introducing new functional groups. The most common modification is epoxidation, which converts the alkene into an oxirane ring, increasing polarity and providing a site for further reactions. fraunhofer.de This aligns with the Prileschajew reaction, where a peracid is used to epoxidize an olefin. fraunhofer.de
Enhancing Biological Activity : For potential biochemical applications, structural modifications are designed to improve interactions with biological targets, enhance metabolic stability, or improve cell permeability. Replacing the carboxylic acid moiety with an amide, for instance, is a common strategy to address potential metabolic liabilities associated with the acid group. nih.gov
Preparation and Characterization of Epoxidized Fatty Acid Esters from Peroxy Fatty Acids
Peroxy fatty acids, such as this compound, are key reagents in the synthesis of epoxidized fatty acid esters. These epoxides are valuable bio-based products used as plasticizers and stabilizers. fraunhofer.de The process involves the epoxidation of an unsaturated fatty acid ester using a peroxy acid, which is often generated in situ.
The typical preparation method is an extension of the Prileschajew reaction. fraunhofer.de It involves reacting an unsaturated fatty acid methyl ester (FAME), for example, with hydrogen peroxide in the presence of a carboxylic acid like formic or acetic acid. researchgate.netepo.org A catalyst, such as a mineral acid or an acidic ion-exchange resin, may be used to facilitate the in situ formation of the peroxy acid, which then epoxidizes the double bonds of the FAME. researchgate.netgoogle.com Chemo-enzymatic routes, which use lipases to catalyze the formation of the peroxy acid, present a milder alternative to traditional chemical processes. fraunhofer.de
Characterization of the resulting epoxidized products is crucial to confirm the reaction's success and determine the product's purity. A suite of analytical techniques is employed:
Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to identify the disappearance of the C=C bond and the appearance of peaks corresponding to the oxirane (epoxy) ring. fraunhofer.de
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the epoxide and determine the extent of conversion.
Titrimetric Analysis : Chemical titration methods are used to determine the remaining unsaturation (Iodine Number) and the amount of epoxide formed (Epoxy Oxygen Content). fraunhofer.de
Chromatography : Techniques like Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are used to monitor the reaction progress and assess the purity of the final product. fraunhofer.de
The following table summarizes typical conditions and results for the epoxidation of fatty acid methyl esters (FAMEs) using an in situ generated peroxy acid.
Table 1: Epoxidation of Fatty Acid Methyl Esters (FAMEs)
| Parameter | Condition/Result | Reference |
|---|---|---|
| Reactants | FAMEs, Hydrogen Peroxide, Formic Acid | researchgate.net |
| Catalyst | Auto-catalyzed or Mineral Acid/Ion-Exchange Resin | researchgate.net |
| Optimal H₂O₂/C=C Mole Ratio | 3.12 | researchgate.net |
| Optimal Formic Acid/C=C Mole Ratio | 0.96 | researchgate.net |
| Optimal Temperature | 70.0 °C | researchgate.net |
| Optimal Reaction Time | 277 minutes | researchgate.net |
| Achieved Yield | 92.89 ± 1.29 wt. % | researchgate.net |
Synthesis of this compound Esters and Amides
The synthesis of esters and amides directly from this compound is challenging due to the functional group's instability. However, established methods for amide and ester formation can be adapted, often requiring mild conditions.
Synthesis of Esters: While direct Fischer esterification is too harsh, milder methods could be employed. One approach involves activating the peroxy acid with a coupling agent before reaction with an alcohol. Alternatively, a peroxy ester could be formed by reacting the corresponding acid chloride (oleoyl chloride) with a hydroperoxide.
Synthesis of Amides: Amide synthesis is of significant interest for creating derivatives with altered biological and chemical properties. nih.gov A general and effective method involves the use of peptide coupling reagents. nih.govorganic-chemistry.org
A common procedure follows these steps:
The peroxy acid is dissolved in a suitable aprotic solvent, such as dichloromethane.
A non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), is added.
A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is introduced to activate the peroxy acid.
The desired amine is added to the mixture, which is stirred at room temperature until the reaction is complete. nih.gov
Modern, greener approaches are also being developed, including mechanochemical methods that involve ball milling an ester with an ammonia (B1221849) source like calcium nitride to produce the corresponding primary amide. organic-chemistry.org Another innovative method uses sodium amidoboranes to convert esters to amides rapidly at room temperature without a catalyst. nih.gov
The table below illustrates hypothetical ester and amide derivatives of this compound that could be synthesized using these methods.
Table 2: Hypothetical Derivatives of this compound
| Derivative Type | Name | Amine/Alcohol Reactant | Potential Synthesis Method |
|---|---|---|---|
| Ester | Methyl octadec-9-eneperoxoate | Methanol | Coupling agent-mediated esterification |
| Ester | Ethyl octadec-9-eneperoxoate | Ethanol | Coupling agent-mediated esterification |
| Amide | N-propyl-octadec-9-eneperoxoamide | Propylamine | HATU/DIPEA coupling |
| Amide | N-benzyl-octadec-9-eneperoxoamide | Benzylamine | HATU/DIPEA coupling |
| Amide | N-phenyl-octadec-9-eneperoxoamide | Aniline | HATU/DIPEA coupling |
Exploration of Bio-Inspired Analogues
The design of analogues of this compound can be inspired by naturally occurring lipids and their metabolites. This approach seeks to create novel compounds with potentially useful biological activities.
One source of inspiration is the process of lipid peroxidation, a natural phenomenon where polyunsaturated fatty acids in cell membranes react with oxygen to form lipid hydroperoxides (LOOH). nih.govmdpi.com These natural hydroperoxides exist as a mixture of isomers. nih.gov A bio-inspired strategy would involve synthesizing specific isomers of octadeceneperoxoic acid, with the peroxy acid group at different positions along the alkyl chain, to mimic these natural structures and study their individual properties.
Another powerful bio-inspired strategy involves modifying known bioactive fatty acids. For example, the compound (E)-9-oxooctadec-10-en-12-ynoic acid has been shown to influence glucose uptake. nih.gov Researchers have designed and synthesized a series of amide analogues of this compound to improve its drug-like properties and study its structure-activity relationship (SAR). nih.gov This same principle can be applied to this compound. By converting the peroxy acid to a series of amides using various amines, a library of analogues can be created. These analogues would be valuable for exploring how changes in the headgroup affect the molecule's stability, reactivity, and potential biological function, drawing parallels to how modifications of oleic acid affect its PTP1B inhibitory activity. nih.gov
Applications of Octadec 9 Eneperoxoic Acid in Materials Science and Sustainable Industrial Processes
Use in the Synthesis of Bio-Based Polymers and Functional Materials
The transformation of oleic acid via its peroxy acid intermediate opens pathways to monomers and functional materials crucial for producing bio-based polymers. The initial product of the epoxidation reaction is 9,10-epoxystearic acid. This epoxide is a valuable functional material in its own right, serving as a bio-based plasticizer and stabilizer for polymers like polyvinyl chloride (PVC). srce.hr
Furthermore, the epoxide ring is a versatile chemical handle for creating polymer building blocks.
Polyester Synthesis: A naturally occurring monomer, cis-9,10-epoxy-18-hydroxyoctadecanoic acid, which is structurally similar to the epoxidized oleic acid, can be polymerized directly. researchgate.net This polymerization has been successfully achieved using enzymes at mild temperatures, yielding polyesters that can be functionalized further for applications like bio-renewable coatings. researchgate.net
Polyol Production: The epoxide ring can be opened through hydrolysis to form diols (specifically 9,10-dihydroxystearic acid). These bio-derived polyols can then be reacted with diisocyanates to produce polyurethanes, a major class of polymers used in foams, coatings, and adhesives. cetjournal.it
Polymers from Dicarboxylic Acids: As detailed in the following section, the cleavage of the oleic acid chain yields dicarboxylic acids like azelaic acid. Azelaic acid is a highly valuable bio-based monomer for synthesizing biodegradable and sustainable polymers such as certain polyesters and polyamides (e.g., PA69, PA59). dntb.gov.uaresearchgate.net
Table 1: Monomers Derived from Oleic Acid and Their Polymer Applications
| Monomer/Intermediate | Derivation Pathway | Resulting Polymer Class |
|---|---|---|
| 9,10-Epoxystearic Acid | Epoxidation of oleic acid via peroxyoleic acid | Used as a functional additive (plasticizer); precursor to polyols srce.hrcetjournal.it |
| 9,10-Dihydroxystearic Acid | Hydrolysis of 9,10-epoxystearic acid | Polyols for Polyurethane synthesis cetjournal.it |
| Azelaic Acid (Nonanedioic acid) | Oxidative cleavage of oleic acid | Polyesters, Polyamides dntb.gov.uaresearchgate.net |
Role as an Intermediate in the Production of Industrial Chemicals (e.g., Dicarboxylic Acids)
A significant industrial application of Octadec-9-eneperoxoic acid is its role as a reactive intermediate in the oxidative cleavage of oleic acid to produce shorter-chain, high-value chemicals. The primary products of this cleavage are azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). nih.gov This process represents a sustainable alternative to the traditional industrial method of ozonolysis. dntb.gov.uanih.gov
The reaction sequence proceeds as follows:
In Situ Formation: Peroxyoleic acid is generated in situ from oleic acid and an oxidizing agent, often hydrogen peroxide, in a reaction mediated by a lipase (B570770) enzyme. nih.gov
Epoxidation: The newly formed peroxyoleic acid epoxidizes another molecule of oleic acid to yield 9,10-epoxystearic acid. nih.gov
Hydrolysis: The epoxide is then hydrolyzed, often under acidic conditions, to open the ring and form 9,10-dihydroxystearic acid (a diol). dntb.gov.ua
Oxidative Cleavage: The diol is subsequently cleaved at the C9-C10 bond. This final oxidation step yields the desired products: azelaic acid and pelargonic acid. nih.govpolimi.it
This chemo-enzymatic route allows for the production of azelaic acid in high purity, with isolated yields of 44% reported after a three-step process that avoids complex column chromatography purification. nih.gov
Table 2: Products from the Oxidative Cleavage of Oleic Acid
| Starting Material | Key Intermediate | Primary Products | Industrial Significance of Products |
|---|---|---|---|
| Oleic Acid | This compound | Azelaic Acid, Pelargonic Acid | Monomers for polymers, plasticizers, lubricants, and use in pharmaceuticals dntb.gov.uanih.gov |
Integration into Green Chemistry and Sustainable Manufacturing Processes
The synthesis pathways involving this compound are prime examples of the principles of green chemistry being applied to industrial processes. epa.gov The chemo-enzymatic conversion of oleic acid to dicarboxylic acids offers a more sustainable model compared to the energy-intensive and hazardous ozonolysis method currently used at industrial scale. nih.gov
Key green chemistry principles embodied in this process include:
Use of Renewable Feedstocks: The primary raw material, oleic acid, is derived from renewable vegetable oils, such as high-oleic sunflower oil, reducing dependence on finite fossil fuels. polimi.itepa.gov
Catalysis: The process relies on highly selective biocatalysts (lipases) and other catalytic reagents rather than stoichiometric ones. nih.govepa.gov This minimizes waste and allows for reactions to occur under milder conditions.
Safer Solvents and Auxiliaries: The enzymatic generation of peroxyoleic acid can be performed with safer oxidants like hydrogen peroxide, whose only byproduct is water. nih.gov This avoids the use of more hazardous oxidants. epa.gov
Energy Efficiency: The use of enzymes allows the initial epoxidation steps to be conducted at or near ambient temperatures, significantly reducing the energy requirements of the process compared to traditional chemical methods. epa.gov
Waste Prevention: By offering a high-yield, high-purity route, the chemo-enzymatic process generates less waste and avoids complex purification steps that often require large volumes of solvents. nih.govepa.gov
This approach transforms low-value agricultural byproducts, such as the soapstock from vegetable oil refining, into high-value chemicals, contributing to a circular economy. polimi.itrsc.org
Development of Novel Catalytic Systems for Industrial Transformations
The advancement of processes utilizing this compound is intrinsically linked to the development of novel and efficient catalytic systems. These systems are designed to control the reaction pathways, improve yields, and operate under sustainable conditions.
A cornerstone of this technology is the use of lipase enzymes, particularly immobilized Candida antarctica lipase B (often sold as Novozym® 435), as biocatalysts. nih.govpolimi.it The lipase facilitates the perhydrolysis of oleic acid with hydrogen peroxide to generate peroxyoleic acid in situ. polimi.it This enzymatic approach is highly selective and functions under mild temperatures, preserving the integrity of the desired products and avoiding the hazards associated with handling pre-formed, concentrated peroxy acids.
Following the initial enzymatic epoxidation, other catalytic systems are employed for subsequent transformations. For instance, the oxidation of the intermediate 9,10-dihydroxystearic acid can be achieved using a system with catalytic amounts of Fe(NO₃)₃·9H₂O, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and NaCl, using atmospheric oxygen as the ultimate stoichiometric oxidant. dntb.gov.uanih.gov
Future Perspectives and Emerging Research Directions for Octadec 9 Eneperoxoic Acid
Development of Next-Generation Biocatalysts for Peroxy Fatty Acid Production
The efficient and selective synthesis of peroxy fatty acids like octadec-9-eneperoxoic acid is critically dependent on the performance of biocatalysts. Current research focuses on moving beyond established enzymes to discover, engineer, and implement next-generation biocatalysts with superior activity, stability, and specificity.
Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CalB), have been instrumental in the chemoenzymatic synthesis of peroxy acids. nih.govcirad.fr These enzymes catalyze the perhydrolysis of carboxylic acids or their esters with hydrogen peroxide to generate the peroxy acid in situ. nih.govnih.gov This method is considered a safer and more environmentally friendly alternative to traditional chemical synthesis. nih.gov The immobilization of these enzymes is a key strategy, as it enhances their stability and allows for reuse over multiple reaction cycles. nih.govdoria.ficapes.gov.br
A significant area of development is the exploration of novel enzyme classes. Unspecific peroxygenases (UPOs) are emerging as highly promising catalysts. susbind.eu These fungal heme-thiolate enzymes use hydrogen peroxide to perform a wide range of oxygenation reactions, including the epoxidation of unsaturated fatty acids. susbind.euresearchgate.net Recent research has expanded the UPO repertoire by expressing genes from ascomycetes like Collariella virescens (CviUPO) and Daldinia caldariorum (DcalUPO) in host organisms such as Escherichia coli. susbind.eu For instance, CviUPO has been shown to effectively produce 9,10-epoxy oleic acid from oleic acid. susbind.eu
Furthermore, multi-enzyme cascades are being developed to create more complex and valuable products from fatty acids. mdpi.comnih.gov An example is the one-pot synthesis of 13-hydroperoxyoctadecadienoic acid from safflower oil using a cascade of lipoxygenase, lipase, and catalase. mdpi.com Such integrated systems, where the product of one enzymatic reaction becomes the substrate for the next, offer high atom efficiency and can simplify downstream processing.
| Biocatalyst Type | Example(s) | Catalytic Function | Key Research Directions | Reference(s) |
|---|---|---|---|---|
| Lipases | Candida antarctica Lipase B (CalB), Novozym 435 | Catalyzes perhydrolysis of fatty acids/esters with H₂O₂ to form peroxy acids. | Immobilization for enhanced stability and reusability; process optimization for continuous production. | nih.govnih.govdoria.fi |
| Unspecific Peroxygenases (UPOs) | Collariella virescens UPO (CviUPO) | Directly catalyzes the epoxidation of unsaturated fatty acids using H₂O₂. | Heterologous expression of new UPOs; enzyme engineering for improved selectivity and activity. | susbind.euresearchgate.net |
| Lipoxygenases (LOX) | Soybean Lipoxygenase-1 (LOX-1) | Catalyzes regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids. | Integration into enzyme cascades for the production of hydroperoxides as intermediates. | mdpi.com |
| Enzyme Cascades | Lipoxygenase, Lipase, Catalase systems | Multi-step synthesis in a one-pot reaction to produce complex molecules from simple precursors. | Designing novel cascades for valorization of fatty acids; optimizing cofactor recycling and H₂O₂ management. | mdpi.comnih.gov |
Advanced Mechanistic Studies of Complex Peroxidation Systems
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing synthesis and controlling product distribution. Research is increasingly employing advanced computational and analytical techniques to unravel the intricate pathways of fatty acid peroxidation.
The oxidation of oleic acid can proceed through different routes, including free-radical autoxidation and photooxidation, leading to a mixture of allylic hydroperoxides. nih.govresearchgate.netresearchgate.net The classical free-radical mechanism involves three key stages: initiation, propagation, and termination. wikipedia.orgyoutube.comwikipedia.org Initiation involves the abstraction of an allylic hydrogen, forming a carbon-centered radical. nih.govyoutube.com This radical then reacts with molecular oxygen in the propagation phase to form a peroxy radical (ROO•), which can abstract a hydrogen from another fatty acid molecule, creating a hydroperoxide (ROOH) and propagating the chain reaction. wikipedia.orgyoutube.com
Once the peroxy fatty acid, such as this compound, is formed, it can epoxidize a double bond via the Prileshajev reaction, which proceeds through a characteristic "butterfly" transition state. cirad.frnih.gov However, the reaction environment is complex, with potential side reactions like the formation of diols and other by-products, especially in the presence of strong acids in traditional chemical methods. cirad.fr
To gain insight into these complex reaction networks, researchers are turning to theoretical chemistry. nih.gov Density Functional Theory (DFT) is a powerful computational tool used to study reaction mechanisms at a microscopic level, providing information on reaction pathways, transition states, and energy barriers that are often inaccessible through experimental methods alone. nih.gov For example, DFT can be used to determine the priority of different reaction pathways, such as those involving peroxide (ROOH), alkoxy radicals (RO•), and peroxy radicals (ROO•). nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemistry, offering the potential to accelerate the discovery and optimization of chemical reactions. nih.gov For peroxy fatty acid production, ML models can be trained to predict reaction outcomes, screen for optimal conditions, and identify novel substrates or biocatalysts.
While direct applications to this compound synthesis are still in early stages, the principles have been demonstrated in related areas. ML algorithms—such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN)—have been successfully used to predict the antioxidant activity of compounds based solely on their chemical structures. nih.govmdpi.com These models learn the complex relationships between molecular features and biological or chemical activity, enabling high-throughput in silico screening of vast chemical libraries. nih.gov
In the context of peroxy fatty acid synthesis, ML could be employed to:
Predict Biocatalyst Performance: Train models to predict the efficiency of a given enzyme (e.g., a lipase or UPO) with a specific fatty acid substrate under various conditions (temperature, pH, solvent).
Optimize Reaction Conditions: Use algorithms to explore a multi-dimensional parameter space and identify the optimal conditions for maximizing the yield of this compound while minimizing by-product formation.
Discover Novel Substrates: Screen libraries of unsaturated fatty acids to predict their suitability for enzymatic peroxidation.
Analyze Reaction Products: Develop models to predict the distribution of oxidation products based on starting materials and reaction conditions, analogous to how ML has been used to classify the aging stages of ink by analyzing its volatile organic compound fingerprint. chromatographyonline.com
The integration of ML offers a paradigm shift from traditional one-variable-at-a-time experimentation to a data-driven approach, promising to make the design and optimization of complex reactions more efficient and cost-effective. nih.gov
| Machine Learning Application | Potential Impact on Peroxy Fatty Acid Research | Common Algorithms | Reference(s) |
|---|---|---|---|
| Predictive Modeling of Bioactivity | Screening for fatty acids with high potential for conversion or for peroxy acids with desired reactivity. | Random Forest (RF), Support Vector Machine (SVM), Deep Neural Network (DNN) | nih.govmdpi.com |
| Reaction Outcome Prediction | Forecasting product yields and by-product formation under different catalytic conditions. | Gradient Boosting, Decision Trees, Regularized Regression | chromatographyonline.comfrontiersin.org |
| High-Throughput Virtual Screening | Rapidly identifying promising new biocatalysts or substrates from large databases. | Ensemble methods (e.g., Random Forest), k-Nearest Neighbors (kNN) | nih.govfrontiersin.org |
| Process Optimization | Identifying optimal process parameters (temperature, pH, substrate concentration) for maximizing production efficiency. | Bayesian Optimization, Genetic Algorithms | frontiersin.org |
Exploration of Novel Sustainable Synthesis and Application Pathways
The drive towards a circular economy and green chemistry is a major impetus for research into this compound. A primary focus is the development of synthesis routes that are not only efficient but also environmentally benign.
The chemoenzymatic approach, which utilizes lipases or peroxygenases with hydrogen peroxide, is a cornerstone of sustainable synthesis. nih.govcirad.fr This method offers several advantages over the conventional Prileshajev epoxidation, which often uses pre-formed, potentially hazardous peroxy acids and strong mineral acids that can lead to undesirable side reactions. cirad.fr Key benefits of the enzymatic route include:
Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and at a neutral pH, reducing energy consumption and preventing degradation of sensitive molecules. mdpi.com
High Selectivity: Enzymes can offer high chemo-, regio-, and stereoselectivity, leading to purer products and less waste. doria.firesearchgate.net
In Situ Generation: The peroxy acid is produced and consumed in the same pot, avoiding the need to handle and store concentrated, unstable peroxy acids. cirad.frnih.gov
Renewable Feedstocks: The process readily uses fatty acids derived from renewable vegetable oils, reducing reliance on fossil fuels. cirad.frresearchgate.net
Future research is aimed at intensifying these processes. The use of solvent-free systems, where the fatty acid substrate itself acts as the organic phase, simplifies product separation and reduces solvent waste. nih.govmdpi.com Moreover, shifting from batch to continuous-flow processes can significantly increase productivity and enzyme stability, making the technology more economically viable for industrial-scale production. nih.gov
Expanding the Scope of Peroxy Fatty Acid Chemistry in Non-Conventional Media
The choice of solvent or reaction medium is a critical parameter in biocatalysis. While enzymes naturally function in water, many substrates for peroxy fatty acid synthesis, like oleic acid, have poor aqueous solubility. rsc.orgresearchgate.net This has spurred extensive research into the use of non-conventional media to enhance reaction performance. rsc.orgmdpi.com
Organic solvents such as hexane (B92381) and toluene (B28343) have been used to create two-phase systems, where the enzyme acts at the water-solvent interface. rsc.orgpsu.edu This setup improves the solubility of hydrophobic substrates. researchgate.net However, environmental and safety concerns associated with volatile organic solvents have driven the search for greener alternatives. rsc.org
Emerging non-conventional media include:
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned by changing pressure and temperature, offering a high degree of control over the reaction environment. rsc.orgtandfonline.com
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure and can be designed to have specific solvent properties. However, their cost and potential toxicity are still areas of active investigation. rsc.org
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond acceptors (e.g., choline (B1196258) chloride) and hydrogen bond donors (e.g., urea, glycerol). nih.govnih.gov They are often biodegradable, non-toxic, and inexpensive to prepare, making them a highly attractive class of "green" solvents for biocatalysis. nih.govresearchgate.netnih.gov Lipase-catalyzed reactions have been successfully demonstrated in DESs. nih.gov
The primary goal of using these media is to create an optimal environment for the enzyme that maximizes substrate solubility, catalytic activity, and stability, while facilitating product recovery. mdpi.comtandfonline.com The ability to fine-tune the properties of these solvents opens up new possibilities for controlling the course of peroxy fatty acid reactions.
| Non-Conventional Medium | Description | Advantages for Peroxy Fatty Acid Synthesis | Challenges | Reference(s) |
|---|---|---|---|---|
| Organic Solvents (e.g., Hexane) | Water-immiscible organic liquids creating a two-phase system. | High solubility for hydrophobic fatty acids; established technology. | Volatility, flammability, environmental concerns, potential enzyme deactivation. | rsc.orgpsu.edu |
| Supercritical CO₂ (scCO₂) | A fluid state of CO₂ above its critical temperature and pressure. | Non-toxic, non-flammable, easily removed from product, tunable properties. | Requires high-pressure equipment; can lead to a decrease in water activity. | rsc.orgtandfonline.com |
| Ionic Liquids (ILs) | Salts with low melting points, forming a liquid phase. | Negligible vapor pressure, high thermal stability, designable solvent properties. | Higher cost, potential toxicity, can be difficult to separate from products. | rsc.org |
| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond acceptors and donors with a low melting point. | Generally low-cost, biodegradable, non-toxic, and simple to prepare. | High viscosity, potential for enzyme deactivation depending on composition. | nih.govnih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Octadec-9-eneperoxoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled oxidation of unsaturated fatty acids (e.g., oleic acid) using peracid catalysts. A standard approach includes:
- Step 1 : Dissolve the precursor fatty acid in an anhydrous solvent (e.g., dichloromethane).
- Step 2 : Add a peroxidation agent (e.g., hydrogen peroxide) with a catalyst like sulfuric acid at 0–5°C to minimize side reactions.
- Step 3 : Purify via column chromatography or recrystallization.
- Key Parameters : Reaction temperature, molar ratios, and purity of starting materials critically influence yield .
- Example Data Table :
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Oleic acid | H₂SO₄ | 0–5 | 72 | 95% |
| Linoleic acid | BF₃ | 25 | 58 | 89% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR : Identify peroxide (O–O) stretching vibrations near 880 cm⁻¹.
- NMR : ¹H NMR should show signals for the allylic protons (δ 2.1–2.3 ppm) and the peroxide group (δ 4.8–5.2 ppm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variability in sample purity or assay conditions. To address this:
- Step 1 : Replicate studies using standardized reagents (e.g., ≥98% purity via HPLC).
- Step 2 : Validate bioactivity across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) to assess cell-type specificity.
- Step 3 : Apply statistical meta-analysis to published data, focusing on effect sizes and confidence intervals .
- Example Conflict : Studies reporting pro-inflammatory vs. anti-inflammatory effects may differ due to concentration thresholds (e.g., dual roles at low vs. high doses).
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states to identify energetically favorable pathways for peroxidation.
- Kinetic Simulations : Predict optimal temperature/pH ranges using Arrhenius equations.
- Validation : Compare computational results with experimental yields (e.g., 5–10% deviation acceptable) .
Q. What are the best practices for analyzing oxidative stability of this compound in biological systems?
- Methodological Answer :
- Lipid Peroxidation Assays : Use thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) quantification.
- LC-MS/MS : Track degradation products (e.g., short-chain aldehydes) in real-time.
- Control Variables : Maintain anaerobic conditions or add antioxidants (e.g., BHT) to isolate enzyme-driven vs. spontaneous degradation .
Data Interpretation & Reporting
Q. How should researchers address variability in spectroscopic data across studies?
- Methodological Answer :
- Calibrate instruments using certified reference materials (CRMs).
- Report solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR) and acquisition parameters (e.g., scan numbers in FT-IR) .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
